![molecular formula C17H18O5 B14206020 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 823221-92-7](/img/structure/B14206020.png)
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methoxy and phenoxy groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenoxyphenol with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction temperature and time are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure consistent quality and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy groups can be reduced to form phenolic derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the phenoxy groups may produce phenol derivatives .
Applications De Recherche Scientifique
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The methoxy and phenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxolane ring provides a stable framework that can modulate the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxy group but lacks the dioxolane ring and phenoxy groups.
4-Hydroxy-3-methoxytoluene: Similar in structure but with different functional groups and reactivity.
4-Methylguaiacol: Contains a methoxy group and a phenolic structure but differs in overall molecular architecture.
Uniqueness
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring with methoxy and phenoxy groups. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
823221-92-7 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
2-methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H18O5/c1-18-17-20-12-16(22-17)11-19-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
Clé InChI |
TYQBGWYIQQBLFT-UHFFFAOYSA-N |
SMILES canonique |
COC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
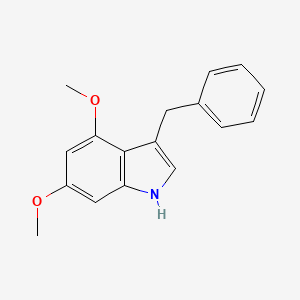
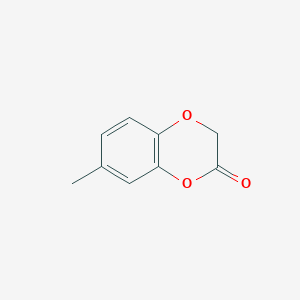
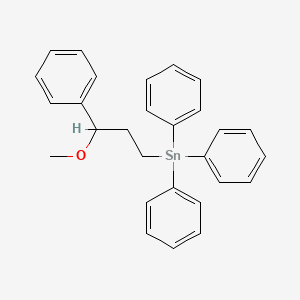
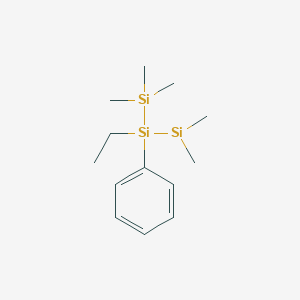
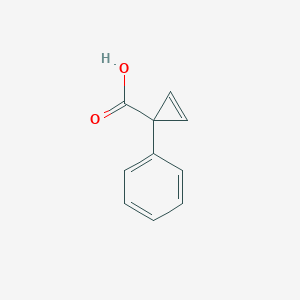
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
